(±)-Acetylcarnitine chloride, also known as acetyl-L-carnitine hydrochloride, is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is synthesized from L-carnitine and is recognized for its involvement in energy production and its potential therapeutic effects in various medical conditions.
Acetylcarnitine is primarily synthesized in the body from L-carnitine, which can be obtained from dietary sources such as red meat and dairy products. Additionally, it can be produced synthetically in laboratories for pharmaceutical and research purposes. The synthesis often involves the acetylation of L-carnitine using acetic anhydride or acetyl chloride, resulting in the formation of acetyl-L-carnitine hydrochloride .
The synthesis of (±)-acetylcarnitine chloride typically involves several methods:
The yield of these methods can vary; for instance, enzymatic synthesis has been reported to yield up to 89% under optimal conditions . The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels.
The molecular formula of (±)-acetylcarnitine chloride is C₉H₁₇ClN₄O₄. Its structure consists of a carnitine backbone with an acetyl group attached to the hydroxyl group. The presence of a quaternary ammonium group contributes to its solubility in water.
(±)-Acetylcarnitine chloride participates in various biochemical reactions:
The mechanisms through which acetylcarnitine exerts its effects include modulation of mitochondrial function and enhancement of energy metabolism, making it significant in both metabolic health and neuroprotection.
The primary mechanism of action for (±)-acetylcarnitine chloride involves:
(±)-Acetylcarnitine chloride has several scientific uses:
(±)-Acetylcarnitine chloride (CAS 2504-11-2) is the racemic form of acetylcarnitine, consisting of equimolar quantities of biologically active L-(R)- and inactive D-(S)-enantiomers. This racemate arises from non-chiral synthesis methods, where achiral reactants produce both enantiomers equally due to identical activation energies for mirror-image transition states [4] [7]. The chiral center at the C3 position of the carnitine backbone determines stereochemistry, with the D/L system historically used for carnitine derivatives [7].
Racemate resolution requires chiral environments: Indirect separation involves converting enantiomers into diastereomers using enantiopure derivatizing agents like Mosher's acid [(R)-(−)-MTPA], followed by conventional chromatography [1] [4]. Direct methods employ chiral stationary phases in HPLC or capillary electrophoresis, exploiting transient diastereomeric complexes with selectors like crown ethers or cyclodextrins [1] [7]. NMR discrimination uses chiral lanthanide shift reagents (e.g., Eu(hfc)₃), which induce distinct chemical shifts for D/L-acetylcarnitine methyl protons, enabling quantification [1].
Table 1: Racemate Resolution Techniques for (±)-Acetylcarnitine
Method | Chiral Selector/Reagent | Key Observation |
---|---|---|
NMR Analysis | Eu(hfc)₃ | Δδ ~0.2 ppm for N⁺(CH₃) protons of enantiomers |
Chiral HPLC | Crown ether-based stationary phase | Retention time difference: 1.5–2.0 min |
Diastereomeric Salt | (1S)-(+)-10-Camphorsulfonic acid | Differential crystallization yields |
The compound exists as a hygroscopic, crystalline hydrochloride salt (C₉H₁₈ClNO₄; MW 239.7 g/mol), exhibiting high aqueous solubility (>500 mg/mL) due to its zwitterionic nature [9]. The quaternary ammonium group (pKa ~3.8) and carboxylate (pKa ~4.3) facilitate ionization across physiological pH, while the ester linkage confers pH-dependent hydrolytic instability, accelerating under alkaline conditions (t₁/₂ < 24h at pH 9) [3] [6]. Solid-state stability requires storage at -20°C under inert atmosphere to prevent moisture absorption and ester hydrolysis [9].
Ionic behavior enables interactions with biological transporters (e.g., OCTN2), though the racemate shows reduced affinity compared to L-enantiomer [2] [6]. Solubility in organic solvents is moderate in methanol/ethanol (<50 mg/mL) but negligible in apolar solvents like hexane [3] [9].
Table 2: Physicochemical Profile of (±)-Acetylcarnitine Chloride
Property | Characteristics |
---|---|
Solubility (25°C) | H₂O: >500 mg/mL; MeOH: 40 mg/mL; EtOH: 35 mg/mL |
Thermal Stability | Decomposition >185°C (melting with decomposition) |
Hydrolytic Susceptibility | t₁/₂ (pH 7.4): >30 days; t₁/₂ (pH 9.0): <24 hours |
Ionic State (pH 7.4) | Zwitterion (carboxylate anion, quaternary ammonium) |
Enantiomeric divergence manifests in biochemical interactions: L-Acetylcarnitine serves as an endogenous acetyl donor for mitochondrial β-oxidation and neurotransmitter synthesis (e.g., acetylcholine), while D-Acetylcarnitine lacks affinity for carnitine acetyltransferase (CAT) and metabolic enzymes [1] [6]. The L-enantiomer exhibits neuroprotective effects via epigenetic modulation of BDNF and restoration of synaptic plasticity, actions absent in the D-form [2] [8].
Pharmacokinetic differences arise from stereoselective transport: L-Acetylcarnitine utilizes high-affinity transporters (OCTN2, B⁰,⁺) for blood-brain barrier penetration, whereas the D-enantiomer shows 10-fold lower OCTN2 affinity [2] [6]. Clinically, L-Acetylcarnitine depletion correlates with depression severity (r = -0.325, p<0.01), while racemic mixtures show attenuated bioactivity due to competitive inhibition of L-isoform uptake [8].
Table 3: Stereoselective Differences in Acetylcarnitine Isomers
Property | L-(R)-Acetylcarnitine | D-(S)-Acetylcarnitine | (±)-Mixture |
---|---|---|---|
CAT Catalytic Efficiency (kcat/Km) | 4.7 × 10⁵ M⁻¹s⁻¹ | Not substrate | Reduced vs. L-enantiomer |
OCTN2 Transport Km | 18.2 ± 2.1 µM | 210 ± 15 µM | Biphasic kinetics |
Neuroprotective Activity | Restores dendritic spine density | Inactive | Partial activity |
Diagnostic Biomarker Potential | Serum levels predict MDD (AUC=0.898) | Not correlated | Limited clinical utility |
X-ray Crystallography: Racemic crystals (P2₁/c space group) reveal zwitterionic packing with chloride counterions. The L- and D-enantiomers form identical but mirror-image hydrogen-bonding networks (O-H···O=C, N⁺-H···Cl⁻), with characteristic bond lengths: C=O (ester) 1.192 Å, C=O (carboxylate) 1.258 Å [3]. Unit cell parameters: a=8.42 Å, b=11.05 Å, c=9.78 Å, β=102.3°, Z=4 [3].
NMR Spectroscopy: ¹H-NMR (500 MHz, D₂O) of racemate: δ 3.28 (s, 3H, N⁺CH₃), 3.22 (t, 2H, N⁺CH₂), 2.96 (m, 1H, CH), 2.35 (s, 3H, COCH₃), 1.97 (m, 2H, CH₂). ¹³C-NMR: δ 173.2 (ester C=O), 170.8 (carboxylate), 66.5 (CH-O), 52.1 (N⁺CH₃), 40.2 (N⁺CH₂), 28.9 (CH₂), 22.1 (COCH₃). Chiral Eu(hfc)₃ induces Δδ=0.21 ppm for N⁺CH₃ protons [1] [9].
FTIR Spectroscopy: Key bands (KBr pellet): ν 3400 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H), 1750 cm⁻¹ (ester C=O), 1630 cm⁻¹ (asymmetric COO⁻), 1400 cm⁻¹ (symmetric COO⁻). Absence of 1710 cm⁻¹ confirms full carboxylate ionization [3].
Table 4: Characteristic NMR Shifts of (±)-Acetylcarnitine Chloride
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 3.28 | Singlet | N⁺(CH₃) |
¹H | 3.22 | Triplet | N⁺CH₂ |
¹H | 2.96 | Multiplet | Methine CH |
¹³C | 173.2 | - | Ester carbonyl |
¹³C | 170.8 | - | Carboxylate carbonyl |
¹³C | 66.5 | - | Chiral C-O |
Table 5: X-ray Diffraction Parameters
Parameter | Value | Parameter | Value |
---|---|---|---|
Space Group | P2₁/c | a (Å) | 8.42 |
Z | 4 | b (Å) | 11.05 |
β (°) | 102.3 | c (Å) | 9.78 |
V (ų) | 889.6 | Density (g/cm³) | 1.31 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0